6-(Cyclobutyloxy)nicotinic acid
Description
6-(Cyclobutyloxy)nicotinic acid (CAS: 1072855-44-7) is a substituted nicotinic acid derivative featuring a cyclobutyloxy group at the 6-position of the pyridine ring. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 209.20 g/mol . This compound is characterized by its bicyclic ether substituent, which introduces steric bulk and conformational rigidity compared to simpler substituents like methoxy or hydroxyl groups.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.2 g/mol |
IUPAC Name |
6-cyclobutyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-4-5-9(11-6-7)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,12,13) |
InChI Key |
FGLGZAUXFZXZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nicotinic Acid Derivatives
Nicotinic acid derivatives are studied for their structural diversity and applications in medicinal chemistry and microbial metabolism. Below is a comparative analysis of 6-(cyclobutyloxy)nicotinic acid with key analogs:
Structural and Physicochemical Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | Cyclobutyloxy | C₁₀H₁₁NO₃ | 209.20 | High lipophilicity, rigid structure |
| 6-Methoxynicotinic acid | Methoxy | C₇H₇NO₃ | 153.14 | Moderate polarity, smaller substituent |
| 6-(Benzyloxy)nicotinic acid | Benzyloxy | C₁₂H₁₁NO₃ | 229.23 | High lipophilicity, aromatic ring |
| 6-Hydroxynicotinic acid | Hydroxyl | C₆H₅NO₃ | 139.11 | High polarity, bacterial metabolite |
| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid | Trifluoromethyl, arylamino | C₁₃H₁₀F₃NO₂ | 269.22 | Electronegative, HIV-1 RT inhibition |
Key Observations :
- Electronegativity: The trifluoromethyl group in 2-(arylamino)-6-(trifluoromethyl)nicotinic acid enhances metabolic stability and target binding via hydrophobic and electrostatic interactions .
- Conformational Effects : The cyclobutyloxy group introduces steric constraints, which may influence binding to biological targets compared to flexible substituents like methoxy .
Antimicrobial and Metabolic Pathways
- 6-Hydroxynicotinic Acid : A key intermediate in bacterial degradation of nicotinic acid. Pseudomonas fluorescens and Clostridium species hydroxylate nicotinic acid at the 6-position, forming 6-hydroxynicotinic acid, which undergoes oxidative decarboxylation to maleamic acid . This pathway is oxygen-dependent and involves flavin-containing enzymes .
- This compound: No direct metabolic data is available, but bulkier substituents likely hinder enzymatic hydroxylation, making it resistant to bacterial degradation compared to 6-hydroxynicotinic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
